N-(3,5-Dichloro-2,4,6-trimethylphenyl)-N'-phenylurea
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Overview
Description
N-(3,5-Dichloro-2,4,6-trimethylphenyl)-N’-phenylurea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a phenylurea moiety substituted with dichloro and trimethyl groups on the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichloro-2,4,6-trimethylphenyl)-N’-phenylurea typically involves the reaction of 3,5-dichloro-2,4,6-trimethylaniline with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N-(3,5-Dichloro-2,4,6-trimethylphenyl)-N’-phenylurea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dichloro-2,4,6-trimethylphenyl)-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chloro positions, with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3,5-Dichloro-2,4,6-trimethylphenyl)-N’-phenylurea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-Dichloro-2,4,6-trimethylphenyl)-N’-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3,5-dichloro-2,4,6-trimethylphenyl)methylamine
- 1-(3,5-dichloro-2,4,6-trimethylphenyl)ethan-1-amine
- Ethyl 9-(3,5-dichloro-2,4,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate
Uniqueness
N-(3,5-Dichloro-2,4,6-trimethylphenyl)-N’-phenylurea is unique due to its specific substitution pattern and the presence of both dichloro and trimethyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
63447-20-1 |
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Molecular Formula |
C16H16Cl2N2O |
Molecular Weight |
323.2 g/mol |
IUPAC Name |
1-(3,5-dichloro-2,4,6-trimethylphenyl)-3-phenylurea |
InChI |
InChI=1S/C16H16Cl2N2O/c1-9-13(17)10(2)15(11(3)14(9)18)20-16(21)19-12-7-5-4-6-8-12/h4-8H,1-3H3,(H2,19,20,21) |
InChI Key |
WDEVCONQCSVZCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)Cl)C)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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